molecular formula C10H12N2OS2 B1617361 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 59898-60-1

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B1617361
CAS No.: 59898-60-1
M. Wt: 240.3 g/mol
InChI Key: XLKJPERNTVDPON-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
  • Thieno[2,3-d]pyrimidin-4(3H)-ones with various substituents

Uniqueness

3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ethyl and mercapto substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-4-12-9(13)7-5(2)6(3)15-8(7)11-10(12)14/h4H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJPERNTVDPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351435
Record name SBB040425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-60-1
Record name SBB040425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 2
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 3
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 4
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 5
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 6
Reactant of Route 6
3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

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